4-(Benzyloxy)benzo[b]thiophene
Description
4-(Benzyloxy)benzo[b]thiophene is a substituted heterocyclic compound featuring a benzo[b]thiophene core with a benzyloxy group at the 4-position. This compound is synthesized via etherification of 4-hydroxybenzo[b]thiophene (prepared from commercial 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene) using benzyl halides under basic conditions . The benzyloxy substituent enhances lipophilicity and metabolic stability compared to smaller groups like methoxy, making it relevant in drug discovery for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
4-phenylmethoxy-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c1-2-5-12(6-3-1)11-16-14-7-4-8-15-13(14)9-10-17-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKTZCNKCDGFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CSC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)benzo[b]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with benzothiophene and benzyl alcohol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction. Benzyl alcohol is reacted with benzothiophene in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution can introduce functional groups like nitro or halogen atoms onto the benzothiophene ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from benzo[b]thiophene, including 4-(benzyloxy)benzo[b]thiophene, exhibit significant anticancer properties. The benzothiophene scaffold is recognized as a privileged structure in drug discovery, showing activity against various cancer cell lines. For instance, studies have demonstrated that derivatives can inhibit tubulin polymerization, a crucial process in cell division, thereby exhibiting potential as anticancer agents .
| Compound Name | IC50 (µM) | Activity |
|---|---|---|
| This compound | 0.70 | Antitubulin activity |
| Compound X | 0.55 | Antitubulin activity |
| Compound Y | 0.43 | Antitubulin activity |
Cholinesterase Inhibition
Recent studies have explored the inhibitory effects of benzothiophene derivatives on cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds based on this scaffold have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some derivatives exhibiting IC50 values comparable to established inhibitors like galantamine .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in various chemical transformations allows for the creation of more complex molecules with potential applications across different fields.
- Synthesis of Chalcone Hybrids : The compound has been utilized in the synthesis of benzothiophene-chalcone hybrids, which have been tested for their cholinesterase inhibitory activities. These hybrids exhibit structure-activity relationships that can be optimized for enhanced biological activity .
- Photochemical Transformations : The compound's reactivity under UV light has been studied, revealing how substituents can affect product yield and distribution during photochemical reactions. Electron-withdrawing groups have been shown to increase yields, indicating potential applications in photochemistry .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of this compound derivatives have provided insights into the chemical groups responsible for their biological activities. This understanding is crucial for designing new compounds with enhanced efficacy and reduced toxicity.
- Comparative Analysis : A comparative analysis of various benzothiophene derivatives highlights differences in biological activities based on the positioning of substituents. For example, compounds with the benzyloxy group at different positions exhibit varying levels of anticancer and anti-inflammatory activities .
| Compound Name | Position of Benzyloxy Group | Biological Activity |
|---|---|---|
| 2-(Benzyloxy)benzo[b]thiophene | 2 | Anticancer, antimicrobial |
| 3-(Benzyloxy)benzo[b]thiophene | 3 | Antioxidant properties |
| This compound | 4 | Anticancer activity |
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)benzo[b]thiophene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the benzothiophene core .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
6-Methoxybenzo[b]thiophene Derivatives
- Example : 2-(3′,4′,5′-Trimethoxybenzoyl)-6-methoxybenzo[b]thiophene
- Activity : Potent tubulin polymerization inhibitor, mimicking the 4-methoxy group in combretastatin A-4 (CA-4). The 6-methoxy group interacts hydrophobically with Val181 in tubulin’s colchicine-binding pocket, critical for activity .
4-Methoxybenzo[b]thiophene
- Synthesis : Direct methoxylation of 4-hydroxybenzo[b]thiophene .
- Activity : Lower metabolic stability than benzyloxy analogues but optimal for CA-4-like tubulin inhibition. Methoxy’s smaller size allows deeper penetration into hydrophobic pockets .
5-Chlorobenzo[b]thiophene
Data Tables
Table 2. Physicochemical Properties
| Compound | LogP | Solubility (µg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|
| 4-(Benzyloxy)benzo[b]thiophene | 3.8 | 12.5 | 4.2 |
| 6-Methoxy derivative | 2.5 | 45.0 | 1.8 |
| 5-Chlorobenzo[b]thiophene | 3.2 | 8.7 | 3.5 |
Biological Activity
4-(Benzyloxy)benzo[b]thiophene is a member of the benzo[b]thiophene class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a benzene ring fused to a thiophene moiety, allows for various pharmacological applications, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Structural Characteristics
The structural versatility of this compound contributes to its biological activity. The presence of the benzyloxy group enhances solubility and potential interactions with biological targets. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds within the benzo[b]thiophene class exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound effectively induces apoptosis in tumor cells through mechanisms involving the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of ROS and apoptosis |
| MCF-7 | 6.8 | Cell cycle arrest and apoptosis |
| A549 | 4.9 | Inhibition of proliferation |
Antimicrobial Properties
This compound has also been studied for its antimicrobial effects against a range of pathogens. It shows promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 2.5 µg/mL |
Anti-Inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, treatment with this compound resulted in reduced swelling and pain associated with inflammatory conditions.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effect of this compound on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through ROS production.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy against multidrug-resistant strains of bacteria, demonstrating that this compound could serve as a potential lead in developing new antibiotics.
- Inflammation Model : In vivo studies using murine models showed that administration of the compound significantly reduced inflammation markers compared to control groups.
Q & A
What are the common synthetic routes for preparing 4-(Benzyloxy)benzo[b]thiophene, and what factors influence reaction yields?
Level: Basic
Answer:
The synthesis of this compound derivatives often involves Pd-catalyzed cross-coupling or cyclization strategies. For instance, Pd(II)-catalyzed Sonogashira-type coupling between iodothiophenol and acetylene derivatives can yield substituted benzo[b]thiophenes with moderate to high efficiency (up to 87% yield) . Key factors affecting yields include:
- Catalyst selection : Pd(II) catalysts are preferred for electron-deficient substrates.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Substituent compatibility : Bulky groups (e.g., tert-butyl) may require adjusted reaction times.
Alternative methods include thermal dimerization of brominated thiophene dioxides, which eliminates HBr to form benzo[b]thiophene cores .
How can structural modifications of this compound enhance its biological activity?
Level: Advanced
Answer:
Structural modifications at the 2- and 3-positions of the benzo[b]thiophene core significantly impact bioactivity. For example:
- Electron-withdrawing groups (e.g., sulfonyl or carbonyl) improve stability and receptor binding affinity, as seen in cannabinoid receptor ligands .
- Methoxy or hydroxy substitutions on the benzyloxy moiety enhance antiproliferative activity by inhibiting tubulin polymerization, a mechanism observed in naphtho[2,3-b]thiophene derivatives .
- Fluorine or bromine substitutions increase metabolic stability and bioavailability, critical for in vivo studies .
Rational design should prioritize substituent effects on electronic properties and steric hindrance to optimize target engagement.
What analytical techniques are recommended for characterizing this compound derivatives?
Level: Basic
Answer:
Key techniques include:
- NMR spectroscopy : - and -NMR resolve regiochemistry of substituents (e.g., distinguishing 2- vs. 3-substituted isomers) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns for halogenated derivatives .
- X-ray crystallography : Provides absolute configuration data, as demonstrated for naphtho[2,3-b]thiophene structures .
- HPLC-PDA : Ensures purity (>95%) and monitors degradation products during stability studies .
How do reaction conditions affect the dimerization of thiophene derivatives to form benzo[b]thiophene 1,1-dioxides?
Level: Advanced
Answer:
Dimerization of brominated thiophene dioxides requires precise thermal control. For example:
- Temperature : Heating in alcoholic solvents (e.g., ethanol at 80–100°C) promotes HBr elimination and cyclization .
- Substituent effects : Electron-deficient thiophenes (e.g., 3,5-dibromo-2-methyl derivatives) dimerize faster due to enhanced electrophilicity.
- Catalyst-free conditions : Reactions proceed via radical intermediates, avoiding side products from metal catalysts.
Optimization requires balancing reaction time and temperature to minimize over-oxidation or decomposition.
What are the challenges in achieving regioselectivity during the functionalization of benzo[b]thiophene cores?
Level: Advanced
Answer:
Regioselectivity challenges arise from the electronic similarity of the 2- and 3-positions. Strategies to address this include:
- Directed ortho-metalation : Using directing groups (e.g., sulfonyl) to selectively activate the 2-position for cross-coupling .
- Protection/deprotection : Temporarily blocking reactive sites (e.g., benzyloxy groups) to direct functionalization to specific positions .
- Computational modeling : DFT calculations predict reactivity trends, guiding experimental design for asymmetric substitutions .
How can conflicting data in pharmacological assays for benzo[b]thiophene derivatives be resolved?
Level: Advanced
Answer:
Discrepancies in bioassay results often stem from:
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times impact IC values. Standardize protocols using controls like Raloxifene .
- Solubility issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
- Metabolic instability : Rapid hepatic clearance in vitro vs. in vivo. Incorporate metabolic stabilizers (e.g., fluorinated analogs) .
Cross-validation with orthogonal assays (e.g., tubulin polymerization inhibition and apoptosis markers) strengthens conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
